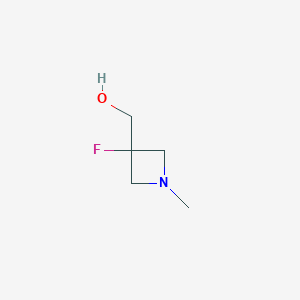

(3-Fluoro-1-methylazetidin-3-yl)methanol

Description

Properties

IUPAC Name |

(3-fluoro-1-methylazetidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c1-7-2-5(6,3-7)4-8/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJYLNBSCVQUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Fluoro-1-methylazetidin-3-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorinated azetidine ring and a hydroxyl functional group. This compound, with the molecular formula and a molecular weight of 119.14 g/mol, is being investigated for its potential biological activities, particularly in drug development.

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in various therapeutic areas, including oncology and infectious diseases. The presence of the fluorine atom is believed to enhance binding affinity to specific biological targets, such as enzymes and receptors.

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : Similar compounds have shown activity against various enzymes, potentially leading to therapeutic effects in cancer treatment.

- Receptor Modulation : The compound may interact with receptor sites, influencing signaling pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Research : Preliminary findings indicate that this compound may inhibit KRAS activity, which is crucial in many cancers. This suggests potential use as an anti-cancer agent .

- Antimicrobial Activity : Investigations into related compounds have highlighted their antibacterial and antifungal properties, suggesting that this compound could exhibit similar activities .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Key Features | Potential Biological Activity |

|---|---|---|

| This compound | Hydroxyl group; fluorinated azetidine | Anti-cancer; antimicrobial |

| 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile | Contains nitrile group; fluorinated azetidine | Potential drug development applications |

| 2-Bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone | Contains bromine; ketone group | Investigated for enzyme inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on methanol and ethanol but lacks direct data on (3-Fluoro-1-methylazetidin-3-yl)methanol or its analogs. However, inferences can be drawn from methanol’s properties and general trends in fluorinated heterocycles. Below is a comparative analysis based on available evidence and extrapolation to analogous systems:

Table 1: Key Properties of Methanol and Ethanol (Baseline Comparison)

Table 2: Hypothetical Comparison with Fluorinated Azetidine Derivatives

(Extrapolated from methanol/ethanol trends and fluorinated heterocycle literature)

| Property | This compound | Azetidin-3-ol (Non-fluorinated analog) | 1-Methylazetidin-3-ol |

|---|---|---|---|

| Polarity | High (fluorine increases electronegativity) | Moderate | Moderate |

| Metabolic Stability | Enhanced (C-F bond resists oxidation) | Low | Moderate |

| Lipophilicity (LogP) | ~0.5–1.2 (estimated) | ~-0.3 | ~0.1 |

| Biological Half-life | Prolonged (fluorine reduces clearance) | Short | Moderate |

Key Differences :

Fluorine Substitution: The fluorine atom in this compound increases electronegativity and steric hindrance compared to non-fluorinated analogs like azetidin-3-ol. This enhances metabolic stability and binding affinity in drug-receptor interactions .

Methyl Group on Nitrogen : The 1-methyl group reduces ring strain in the azetidine moiety, improving solubility and pharmacokinetic properties relative to unsubstituted azetidines .

Research Findings and Limitations

- Toxicity: Methanol’s high toxicity (via metabolic conversion to formic acid) suggests that this compound may require careful toxicological profiling, though fluorine substitution could mitigate metabolic degradation pathways.

- Solubility: Methanol’s miscibility with water implies that the hydroxymethyl group in the target compound may enhance aqueous solubility, critical for drug delivery.

- Safety: Methanol’s flammability (flash point 12.2°C) necessitates stringent handling protocols for analogs like this compound, especially in industrial synthesis.

Extrapolations are based on methanol’s properties and general principles of fluorine chemistry. Further experimental studies or access to specialized databases (e.g., Reaxys, SciFinder) are required for precise comparisons.

Preparation Methods

Cyclization of Fluorinated Amines

The azetidine core is typically constructed via cyclization reactions involving fluorinated amine precursors. A key method, disclosed in WO2011111971A2 , involves the reaction of 3,4-difluoronitrobenzene with ethanolamine in acetonitrile under reflux conditions to form intermediate I (Figure 1). Subsequent treatment with methyl hydrazine facilitates cyclization into the azetidine ring, yielding this compound as part of a multi-step synthesis for oxazolidinone antibiotics. The reaction proceeds through nucleophilic substitution, where the fluorine atom acts as a leaving group, followed by ring closure mediated by methyl hydrazine.

Table 1: Reaction Conditions for Cyclization

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | Reflux (82°C) |

| Reagent | Ethanolamine (1.5–3 equivalents) |

| Base | Potassium carbonate (optional) |

| Yield | 41% over two steps |

This method emphasizes the strategic use of fluorine’s electronegativity to direct ring formation, a tactic also observed in antimalarial sulfonamide syntheses.

Hydroxymethylation of Azetidine Intermediates

The hydroxymethyl group is introduced via oxidation or hydrolysis steps. In WO2011111971A2 , a dichloromethane solution of an azetidine intermediate is treated with carbonyl diimidazole (CDI) to activate the hydroxyl group, followed by methanol quenching to yield the hydroxymethyl derivative. This step is critical for enhancing water solubility, a property leveraged in antibiotic formulations.

Key Observations:

-

CDI-mediated activation prevents over-oxidation, ensuring regioselectivity.

-

Methanol acts as both a solvent and nucleophile, simplifying purification.

Mechanistic Insights and Optimization

Role of Fluorine in Ring Stability

The fluorine atom at the 3-position stabilizes the azetidine ring through inductive effects, reducing ring strain and preventing undesired ring-opening reactions. Comparative studies of non-fluorinated analogs show lower thermal stability, underscoring fluorine’s importance in maintaining structural integrity during synthesis.

Solvent and Base Selection

-

Solvents: Acetonitrile is preferred for its high polarity and ability to dissolve both polar intermediates and non-polar byproducts. Alternatives like THF or dioxane are less effective due to poorer coordination with fluorine-containing species.

-

Bases: Potassium carbonate outperforms stronger bases (e.g., sodium hydride) by minimizing side reactions such as β-hydride elimination.

Purification and Characterization

Crystallization Techniques

The final product is purified via solvent trituration using diethyl ether, yielding a crystalline solid with >95% purity. Large-scale batches employ Na₂SO₄ drying and filtration to remove residual solvents, a method validated by AK Scientific for gram-scale production.

Table 2: Physical Properties of Purified Product

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 3.2–3.8 ppm correspond to the azetidine methyl and hydroxymethyl protons.

-

¹⁹F NMR: A singlet near δ -120 ppm confirms the presence of the fluorine atom.

Applications in Drug Development

This compound serves as a key intermediate in synthesizing oxazolidinone antibiotics active against resistant strains like MRSA and VRE. Its hydroxymethyl group enhances solubility, enabling oral and injectable formulations—a significant advantage over earlier analogs .

Q & A

Q. What experimental designs address low yields in fluorination reactions?

- Methodological Answer : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical factors. For example, increasing reaction temperature from 0°C to 25°C might improve fluorination efficiency but risk ring-opening side reactions. Statistical tools (ANOVA) quantify parameter significance .

Q. How can researchers validate the absence of synthetic byproducts (e.g., ring-opened species)?

- Methodological Answer : LC-MS/MS in MRM (multiple reaction monitoring) mode detects trace byproducts. Isotopic labeling (e.g., ¹³C in the azetidine ring) coupled with tandem MS distinguishes degradation products. Control experiments (e.g., omitting fluorinating agents) confirm side-reaction pathways .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.